molecular formula C22H44O2 B3151576 (2,2-2H2)Docosanoic acid CAS No. 71607-34-6

(2,2-2H2)Docosanoic acid

Cat. No.: B3151576
CAS No.: 71607-34-6
M. Wt: 342.6 g/mol
InChI Key: UKMSUNONTOPOIO-GQZVJHRESA-N
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Description

It is a deuterated derivative of docosanoic acid, where two hydrogen atoms are replaced with deuterium atoms. This compound is of interest due to its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-2H2)Docosanoic acid typically involves the deuteration of docosanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the fatty acid chain .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and purification steps such as distillation and recrystallization are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(2,2-2H2)Docosanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms in the fatty acid chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halogenated fatty acids and other substituted derivatives.

Scientific Research Applications

(2,2-2H2)Docosanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the quantification of docosanoic acid in various samples.

    Biology: Employed in metabolic studies to trace the fate of fatty acids within cells or organisms, providing insights into fatty acid uptake, transport, storage, and utilization.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (2,2-2H2)Docosanoic acid involves its incorporation into biological systems where it can replace non-deuterated fatty acids. This substitution can affect metabolic pathways and provide valuable information on the dynamics of fatty acid metabolism. The deuterium atoms in the compound act as tracers, allowing researchers to monitor and analyze metabolic processes with high precision.

Comparison with Similar Compounds

Similar Compounds

    Docosanoic acid: The non-deuterated form of (2,2-2H2)Docosanoic acid.

    Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.

    Other deuterated fatty acids: Compounds like deuterated palmitic acid and deuterated stearic acid.

Uniqueness

This compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of metabolic processes, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

2,2-dideuteriodocosanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i21D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMSUNONTOPOIO-GQZVJHRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCCCCCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314465
Record name Docosanoic-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71607-34-6
Record name Docosanoic-2,2-d2 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71607-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-2H2)Docosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-2H2)docosanoic acid
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